3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole
Description
3-(Bromomethyl)-5-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound featuring a five-membered oxazole ring with a bromomethyl (-CH₂Br) substituent at position 3 and a trifluoromethyl (-CF₃) group at position 4. The bromomethyl group imparts high reactivity, making it a versatile intermediate in alkylation and cross-coupling reactions , while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties . This compound is primarily utilized in pharmaceutical and agrochemical synthesis, particularly in constructing adamantane-based scaffolds for drug-resistant influenza inhibitors .
Properties
CAS No. |
861135-68-4 |
|---|---|
Molecular Formula |
C5H3BrF3NO |
Molecular Weight |
229.98 g/mol |
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3BrF3NO/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2 |
InChI Key |
MROPCOIWGYJMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CBr)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole typically involves the reaction of appropriate precursors under specific conditions. . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-bromine bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, nucleophilic substitution reactions may yield new brominated derivatives, while radical reactions may produce trifluoromethylated compounds .
Scientific Research Applications
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds with target molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets .
Comparison with Similar Compounds
3-Methyl-5-(trifluoromethyl)-1,2-oxazole
- Structure : Methyl (-CH₃) at position 3 instead of bromomethyl.
- Properties : Lower molecular weight (151.09 g/mol vs. 230.0 g/mol) and density (1.311 g/cm³) compared to the brominated analog. The methyl group reduces reactivity but increases lipophilicity, enhancing membrane permeability in drug design .
- Applications : Used as a building block for anti-inflammatory agents due to its stability .
5-(Bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole
- Structure : Chlorophenyl substituent at position 3 instead of trifluoromethyl.
- Bromomethyl retains alkylation utility, but the bulky phenyl group may hinder steric accessibility .
- Applications : Explored in antimicrobial agents targeting bacterial membranes .
Heterocycle Core Modifications
3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole
- Structure : Thiazole (sulfur atom replacing oxygen in the ring).
- Properties : Thiazole’s sulfur atom enhances electron delocalization, increasing polarizability and metabolic resistance. Bromomethyl’s reactivity is retained, but the thiazole core may alter binding specificity .
- Applications : Investigated in antiviral therapies due to sulfur’s affinity for viral proteases .
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole
- Structure : 1,2,4-Oxadiazole core with bromophenyl and methyl substituents.
- Properties : The 1,2,4-oxadiazole ring offers greater thermal stability but reduced ring strain compared to 1,2-oxazole. Bromophenyl enhances halogen bonding in receptor-ligand interactions .
- Applications : Used in COX-2 inhibitors for anti-inflammatory applications .
Functional Group Comparisons
Key Research Findings
- Reactivity : The bromomethyl group in this compound enables efficient alkylation of amines and alcohols, as demonstrated in the synthesis of adamantane-based antiviral agents (75% yield) .
- Biological Activity : Trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes, as seen in LOX/COX-2 inhibitors with IC₅₀ values < 1 µM for analogs .
- Stability : Bromomethyl-substituted oxazoles exhibit lower thermal stability (decomposition >150°C) compared to methyl or phenyl analogs .
Biological Activity
The compound 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole is part of a broader class of oxazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this specific compound, drawing from various research findings.
Overview of Oxazole Derivatives
Oxazoles are five-membered heterocycles containing an oxygen and a nitrogen atom. They have been studied for their antimicrobial , anticancer , and herbicidal properties. The introduction of substituents such as bromomethyl and trifluoromethyl groups can enhance their biological activity by affecting their pharmacokinetic and pharmacodynamic profiles.
1. Antimicrobial Activity
Research has shown that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating the antimicrobial potential of various oxazole derivatives found that compounds with similar structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for selected compounds are summarized in Table 1.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 8 | 1.6 | Candida albicans |
| 11 | 0.8 | Candida tropicalis |
| 15 | 20 | S. aureus |
| 16 | 18 | E. coli |
These results indicate that the structural modifications in oxazoles can lead to varying degrees of antimicrobial efficacy, suggesting that This compound may also possess similar properties.
2. Anticancer Activity
The anticancer potential of oxazole derivatives has been a focal point in recent studies. A notable investigation highlighted that certain oxazole sulfonamides inhibited cancer cell growth by targeting microtubule dynamics, specifically through interactions with tubulin. The efficacy of these compounds was evaluated using the NCI-60 cancer cell line panel, revealing promising results for growth inhibition (GI50 values) as shown in Table 2.
| Compound | Mean GI50 (µM) |
|---|---|
| 60 | 1.18 |
| 61 | N/A |
| 62 | 3.92 |
This suggests that derivatives like This compound may exhibit anticancer properties worth exploring further.
3. Herbicidal Activity
In addition to its potential medicinal applications, the herbicidal activity of oxazole derivatives has been documented. A study on related compounds showed effective herbicidal action against various weeds without causing phytotoxicity to crops. This aspect could be relevant for agricultural applications where selective herbicides are needed.
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Microbial Inhibition : Similar compounds disrupt bacterial cell wall synthesis or protein function.
- Cancer Cell Growth Inhibition : The interaction with tubulin can lead to cell cycle arrest and apoptosis in cancer cells.
- Herbicidal Mechanism : Compounds may inhibit photosynthesis or disrupt metabolic pathways in plants.
Case Studies
Several case studies illustrate the biological activity of oxazole derivatives:
- A study by Stockwell et al. reported on the anticancer effects of a novel oxazole sulfonamide that inhibited leukemia cell lines effectively.
- Another investigation found that a series of oxazoles showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, leading to the conclusion that structural diversity enhances activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
